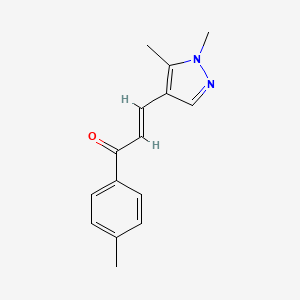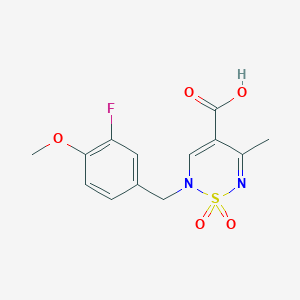
3-(Benzyloxy)piperidine
Overview
Description
3-(Benzyloxy)piperidine is a compound with the molecular formula C12H17NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A specific synthesis method for a related compound, N-Boc-3-piperidone, involves the reaction of N-benzyl-3-hydroxy piperidines with tert-Butyl dicarbonates .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to a piperidine ring via an oxygen atom . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound has a molar mass of 191.27 and a predicted density of 1.03±0.1 g/cm3. Its predicted boiling point is 288.3±33.0 °C, and it has a flash point of 116.7°C .Scientific Research Applications
Wake-Promoting Actions : A study by Barbier et al. (2005) explored the wake-promoting actions of JNJ-5207852, a novel compound related to 3-(Benzyloxy)piperidine. This compound is a non-imidazole histamine H3 receptor antagonist and shows promise in modulating sleep patterns without causing hypersomnolence or hypermotility (Barbier et al., 2005).
Modulators of Glutamate Receptors : A 1994 study by Stäubli et al. investigated 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a drug that enhances glutamatergic transmission in the brain. This compound was found to facilitate the induction of long-term potentiation in the hippocampus of rats, suggesting potential applications in memory and cognitive enhancement (Stäubli et al., 1994).
Oral Bioavailability of Renin Inhibitors : Bittner et al. (2002) explored the improvement of oral bioavailability of novel piperidine renin inhibitors. This research is crucial for optimizing the delivery and effectiveness of these inhibitors in medical treatments (Bittner et al., 2002).
Antithrombotic Properties : Candia et al. (2009) studied benzyloxy anilides of nipecotic and isonipecotic acids, derivatives related to this compound, for their potential as inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes. These compounds show promise as dual-function antithrombotic drugs (Candia et al., 2009).
Cancer Treatment and Metastasis Inhibition : Wang et al. (2011) conducted a study on compounds targeting the urokinase receptor, including this compound derivatives. These compounds demonstrated efficacy in inhibiting breast cancer cell invasion, migration, and adhesion, and also blocked angiogenesis, making them potential candidates for cancer treatment (Wang et al., 2011).
Mechanism of Action
Safety and Hazards
While specific safety data for 3-(Benzyloxy)piperidine was not found, general safety measures for similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
Piperidine derivatives, including 3-(Benzyloxy)piperidine, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-phenylmethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVHNIABAJHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





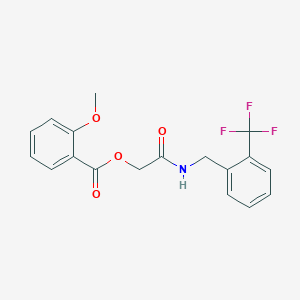
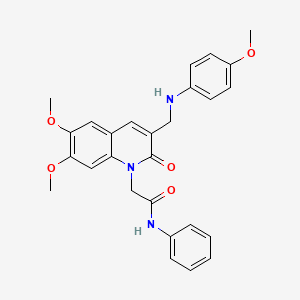
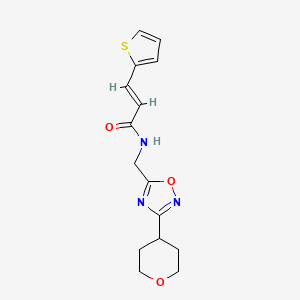
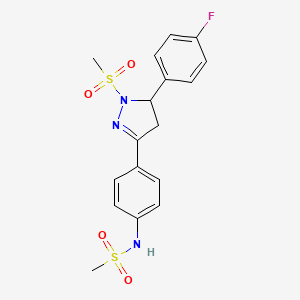
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)
![N-(benzo[b]thiophen-5-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2623404.png)
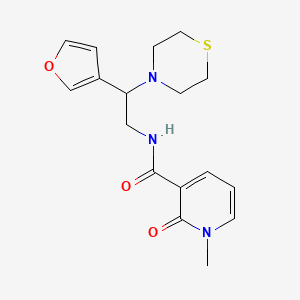
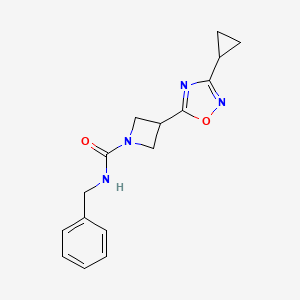
![2-Ethyl-5-((4-ethylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623410.png)
